Fmoc-beta-hogln-oh
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Overview
Description
Fmoc-beta-hogln-oh, also known as fluorenylmethyloxycarbonyl-beta-hydroxyglutamine, is a derivative of glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other functional groups in the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-hogln-oh typically involves the protection of the amino group of beta-hydroxyglutamine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting beta-hydroxyglutamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-hogln-oh undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of strong bases like piperidine to remove the fluorenylmethyloxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-beta-hogln-oh is widely used in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides without unwanted side reactions .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases, offering a high degree of specificity and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials have applications in drug delivery systems, tissue engineering, and as scaffolds for cell growth .
Mechanism of Action
The mechanism of action of Fmoc-beta-hogln-oh involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions. This allows for the selective deprotection and coupling of amino acids in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-hydroxyasparagine: Similar to Fmoc-beta-hogln-oh, this compound is used in peptide synthesis but has a different side chain.
Fmoc-beta-hydroxyglutamic acid: Another similar compound with a different side chain, used for similar purposes in peptide synthesis.
Uniqueness
This compound is unique due to its specific side chain, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKYUGMPJITQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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